![molecular formula C9H16S B14560727 1-Pentene, 5-[(2-methyl-1-propenyl)thio]- CAS No. 62162-14-5](/img/structure/B14560727.png)
1-Pentene, 5-[(2-methyl-1-propenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentene, 5-[(2-methyl-1-propenyl)thio]- is an organic compound belonging to the class of alkenes. Alkenes are hydrocarbons that contain at least one carbon-carbon double bond. This compound is characterized by its unique structure, which includes a pentene backbone with a thioether group attached to the fifth carbon atom. The presence of the double bond and the thioether group imparts distinct chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentene, 5-[(2-methyl-1-propenyl)thio]- can be achieved through various synthetic routes. One common method involves the reaction of 1-pentene with a thiol compound, such as 2-methyl-1-propenylthiol, under specific reaction conditions. The reaction typically requires the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the thioether linkage. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1-Pentene, 5-[(2-methyl-1-propenyl)thio]- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of advanced separation techniques, such as distillation and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Pentene, 5-[(2-methyl-1-propenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated thioethers.
Substitution: The thioether group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used to reduce the double bond.
Substitution: Nucleophiles such as alkyl halides or amines can react with the thioether group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thioethers.
Substitution: Various thioether derivatives, depending on the nucleophile used.
Scientific Research Applications
1-Pentene, 5-[(2-methyl-1-propenyl)thio]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Pentene, 5-[(2-methyl-1-propenyl)thio]- involves its interaction with specific molecular targets and pathways. The double bond and thioether group play crucial roles in its reactivity. The compound can undergo electrophilic addition reactions at the double bond, leading to the formation of new chemical entities. The thioether group can participate in nucleophilic substitution reactions, further diversifying its chemical behavior.
Comparison with Similar Compounds
Similar Compounds
1-Pentene: A simple alkene with a similar backbone but lacking the thioether group.
2-Methyl-1-pentene: An isomer with a methyl group attached to the second carbon atom.
1-Hexene: A longer-chain alkene with similar reactivity.
Uniqueness
1-Pentene, 5-[(2-methyl-1-propenyl)thio]- is unique due to the presence of both a double bond and a thioether group. This combination imparts distinct chemical properties, making it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
62162-14-5 |
|---|---|
Molecular Formula |
C9H16S |
Molecular Weight |
156.29 g/mol |
IUPAC Name |
5-(2-methylprop-1-enylsulfanyl)pent-1-ene |
InChI |
InChI=1S/C9H16S/c1-4-5-6-7-10-8-9(2)3/h4,8H,1,5-7H2,2-3H3 |
InChI Key |
VYMCMDLQNSYDCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CSCCCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-3-[3-(morpholin-4-yl)-2-oxopropyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14560646.png)
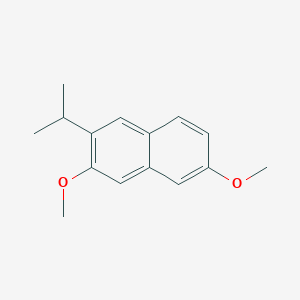
![3-{(E)-[2-Oxo-2-(phenanthren-3-yl)ethylidene]amino}benzoic acid](/img/structure/B14560655.png)
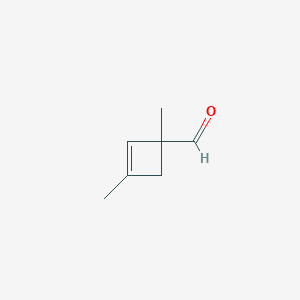
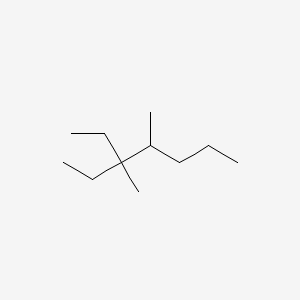
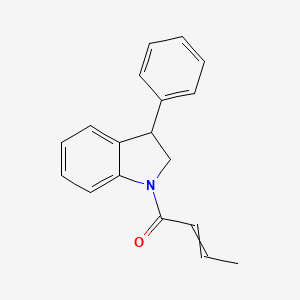
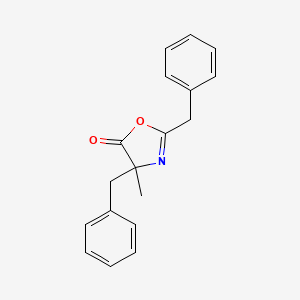
![Furo[2,3-c]pyridin-2(6H)-one, 6-phenyl-](/img/structure/B14560680.png)

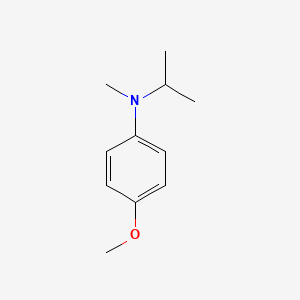

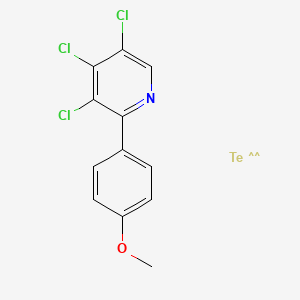

![4-Methyl-1-phenyl-1H-pyrido[2,3-e][1,4]diazepine-3,5(2H,4H)-dione](/img/structure/B14560747.png)
